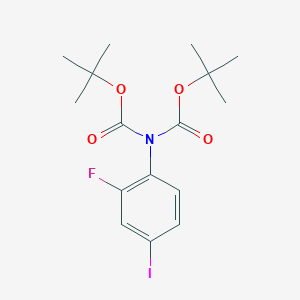

N-Bis-boc-4-iodo-2-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FINO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHSLZWZSXOYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a halogenated and protected aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific di-Boc protected compound in publicly accessible literature, this guide also includes relevant data for the closely related precursor, 4-iodo-2-fluoroaniline, and the mono-Boc protected intermediate, tert-butyl (4-fluoro-2-iodophenyl)carbamate, to provide a more complete contextual understanding.

Core Physical and Chemical Properties

The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen significantly alters the physical and chemical characteristics of the parent 4-iodo-2-fluoroaniline. These changes include increased molecular weight and lipophilicity, and a decrease in the nucleophilicity and basicity of the nitrogen atom. The properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are presented below, alongside those of its less substituted analogues for comparative analysis.

Table 1: Physical and Chemical Properties

| Property | N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | 4-Iodo-2-fluoroaniline |

| CAS Number | Not available | 1060813-09-3 | 61272-76-2 |

| Molecular Formula | C₁₆H₂₁FINO₄ | C₁₁H₁₃FINO₂ | C₆H₅FIN |

| Molecular Weight | 437.25 g/mol | 337.13 g/mol | 237.01 g/mol |

| Appearance | Predicted: Solid | Not available | Off-white to brown powder |

| Melting Point | Not available | Not available | 55-57 °C |

| Boiling Point | Not available | 290.6 ± 30.0 °C (Predicted) | 248.6 ± 25.0 °C (Predicted) |

| Density | Not available | 1.646 ± 0.06 g/cm³ (Predicted) | 2.008 ± 0.06 g/cm³ (Predicted) |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate. | Not available | Insoluble in water. |

| pKa | Not available | 12.06 ± 0.70 (Predicted) | 2.41 ± 0.10 (Predicted) |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two tert-butyl groups. The aromatic protons will likely appear as complex multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and iodine substituents. The eighteen equivalent protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region, typically around 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the Boc groups. The carbon attached to the iodine will be significantly upfield due to the heavy atom effect. The carbonyl carbons of the Boc groups will appear in the downfield region, typically around 150-155 ppm.

Mass Spectrometry: The mass spectrum will be characterized by the molecular ion peak and fragmentation patterns corresponding to the loss of one or both Boc groups.

Synthesis and Experimental Protocols

The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline typically starts from 4-iodo-2-fluoroaniline. The protection of the amino group with two Boc groups can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

This is a general procedure and may require optimization for specific laboratory conditions.

-

Dissolution: Dissolve 4-iodo-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) and triethylamine (2.5 equivalents).

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2-2.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Logical Workflow for Synthesis

Caption: Synthetic pathway for N,N-Bis(boc)-4-iodo-2-fluoroaniline.

Applications in Drug Development and Organic Synthesis

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of orthogonal protecting groups and multiple reactive sites (iodo and fluoro groups) allows for selective chemical transformations.

The di-Boc protected nitrogen is stable under a wide range of reaction conditions, making it an ideal protecting group strategy. The iodo group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds. The fluoro group can modulate the electronic properties and metabolic stability of the final compound.

Signaling Pathway Involvement (Hypothetical)

While this specific molecule is a synthetic intermediate, its derivatives could potentially interact with various biological signaling pathways. For instance, fluorinated and iodinated aromatic compounds are known to be incorporated into kinase inhibitors. The general structure could be a scaffold for developing inhibitors that target specific ATP-binding pockets in kinases.

Caption: Hypothetical interaction of a derivative with a signaling pathway.

Safety and Handling

As with all laboratory chemicals, N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. The precursor, 4-iodo-2-fluoroaniline, is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

This technical guide provides a summary of the available information on N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline and its related compounds. Researchers are encouraged to consult additional literature and safety data sheets before use.

Technical Guide: Spectral and Experimental Data of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral and experimental data for the compound N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. This di-Boc protected aniline derivative is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The dual electron-withdrawing substituents (fluorine and iodine) on the aromatic ring, combined with the protected amine functionality, make it a versatile intermediate for various cross-coupling reactions and further molecular elaborations. This document outlines a detailed experimental protocol for its synthesis and presents a thorough analysis of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Experimental Protocols

The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is achieved through a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The first step involves the synthesis of the starting material, followed by the di-N-Boc protection of the amine.

Synthesis of 2-Fluoro-4-iodoaniline

A general procedure for the synthesis of 2-fluoro-4-iodoaniline involves the iodination of 2-fluoroaniline. While various methods exist, a common approach utilizes iodine monochloride or a mixture of iodine and an oxidizing agent in a suitable solvent.

Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

The di-N-Boc protection of the electron-deficient 2-fluoro-4-iodoaniline requires specific conditions to achieve high yields and avoid the formation of the mono-Boc product. A well-established method for the di-Boc protection of anilines, particularly those with electron-withdrawing groups, employs di-tert-butyl dicarbonate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Detailed Protocol:

-

To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is added triethylamine (2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (2.2 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Spectral Data

The structural confirmation of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is based on a combination of NMR, IR, and MS spectral data. The following tables summarize the observed and predicted spectral data for the starting material and the final product.

Spectral Data of 2-Fluoro-4-iodoaniline

| Spectral Data | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (cm⁻¹) | MS (m/z) |

| Values | δ 7.35 (dd, J = 10.0, 2.0 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 6.65 (t, J = 8.8 Hz, 1H), 3.85 (br s, 2H, NH₂) | δ 151.2 (d, J = 242.0 Hz), 139.2 (d, J = 11.0 Hz), 136.4, 126.8 (d, J = 4.0 Hz), 116.8 (d, J = 23.0 Hz), 81.9 (d, J = 9.0 Hz) | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1500, 1480 (C=C stretch), 1250 (C-F stretch), 810 (C-I stretch) | 237 (M⁺), 110, 83 |

Predicted Spectral Data of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

The following data are predicted based on the analysis of the starting material and known spectral data for similar N,N-di-Boc protected anilines.

| Spectral Data | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) | Predicted ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted IR (cm⁻¹) | Predicted MS (m/z) |

| Values | δ 7.6-7.8 (m, 2H), 7.2-7.4 (m, 1H), 1.45 (s, 18H) | δ 152.0 (C=O), 150.0 (d, J ≈ 250 Hz, C-F), 140.0 (d, J ≈ 10 Hz, C-N), 138.0, 128.0 (d, J ≈ 5 Hz), 118.0 (d, J ≈ 25 Hz), 90.0 (C-I), 84.0 (C(CH₃)₃), 28.0 (C(CH₃)₃) | δ -120 to -130 | ~2980 (C-H stretch), ~1740 (C=O stretch), ~1480, 1450 (C=C stretch), ~1250 (C-F stretch), ~1150 (C-O stretch), ~800 (C-I stretch) | 437 (M⁺), 381 (M⁺ - tBu), 337 (M⁺ - Boc), 281 (M⁺ - Boc - tBu), 237 (M⁺ - 2xBoc) |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Caption: Experimental workflow for the synthesis and characterization of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Conclusion

This technical guide provides essential experimental and spectral information for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. The detailed synthetic protocol and the comprehensive spectral data, including predicted values, will be a valuable resource for researchers in organic and medicinal chemistry. The presented information facilitates the synthesis, purification, and characterization of this compound, enabling its use in the development of new chemical entities with potential therapeutic applications.

An In-depth Technical Guide on the Solubility and Stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is limited, this guide consolidates information from analogous structures and general principles of N,N-di-Boc protected anilines to offer valuable insights for its handling, storage, and use in various chemical transformations. This document covers qualitative solubility in common organic solvents, stability under different chemical and physical conditions, and generalized experimental protocols for its synthesis, purification, and analysis.

Introduction

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized aromatic building block. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen significantly modulates its reactivity and physical properties compared to the parent aniline. The fluoro and iodo substituents on the aromatic ring provide handles for a variety of synthetic transformations, including cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding its solubility and stability is crucial for its effective utilization in multi-step synthetic sequences.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale/Comments |

| Molecular Formula | C₁₆H₂₁FINO₄ | Calculated from the structure. |

| Molecular Weight | 437.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on typical appearance of protected anilines. |

| Melting Point | Expected to be a solid with a defined melting point | The two bulky Boc groups and halogen substituents will increase intermolecular forces compared to the parent aniline. |

| Boiling Point | High boiling point, likely decomposes upon heating | Due to its high molecular weight and polarity. |

| UV Absorption | Expected to absorb in the UV region | Due to the substituted benzene ring. |

Solubility Profile

The presence of the two large, nonpolar tert-butyl groups significantly increases the lipophilicity of the molecule, making it readily soluble in a range of common organic solvents. Conversely, its solubility in polar, protic solvents like water is expected to be very low.

Table 2: Qualitative Solubility of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | High | A common solvent for reactions involving Boc-protected amines. |

| Tetrahydrofuran (THF) | High | Frequently used in the synthesis and reactions of similar compounds. |

| Ethyl Acetate (EtOAc) | High | A moderately polar solvent in which many organic compounds are soluble. |

| Acetonitrile (MeCN) | High | A polar aprotic solvent suitable for a range of organic reactions. |

| Chloroform (CHCl₃) | High | Similar to dichloromethane. |

| Diethyl Ether | Moderate | Less polar than other listed solvents, but should still solubilize the compound. |

| Hexanes/Heptanes | Low | Nonpolar solvents are unlikely to effectively solvate the polar carbamate groups. |

| Methanol (MeOH) | Moderate to Low | The polarity of methanol may limit the solubility of the highly substituted, lipophilic compound. |

| Water | Very Low / Insoluble | The large hydrophobic structure will dominate, leading to poor aqueous solubility. |

Stability Profile

The stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is primarily dictated by the lability of the N-Boc protecting groups.

Table 3: Stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline under Various Conditions

| Condition | Stability | Comments and Considerations |

| Acidic (Strong) | Unstable | The di-Boc groups are readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). This is the standard method for deprotection. |

| Acidic (Weak) | Generally Stable | Stable to weak acids like acetic acid under mild conditions. However, prolonged exposure or elevated temperatures may lead to slow deprotection. |

| Basic (Strong) | Stable | N-Boc groups are generally stable to strong bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) at room temperature. |

| Nucleophiles | Stable | Resistant to most common nucleophiles. |

| Catalytic Hydrogenation | Stable | The N-Boc groups are stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). |

| Temperature | Moderately Stable | Thermally stable at room temperature. Thermal deprotection can occur at elevated temperatures, often in specific solvents like methanol or trifluoroethanol.[1] |

| Light | Potentially Unstable | Halogenated aromatic compounds can be light-sensitive. It is advisable to store the compound protected from light to prevent potential degradation. |

| Chromatography (Silica Gel) | Generally Stable | Can be purified by silica gel chromatography. However, prolonged exposure to acidic silica gel should be avoided. Neutralized silica gel or the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can be beneficial. |

| Chromatography (RP-HPLC) | Potentially Unstable with Acidic Modifiers | Use of trifluoroacetic acid (TFA) as a mobile phase modifier in reversed-phase HPLC can lead to partial or complete deprotection, especially during solvent evaporation.[2] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, based on standard procedures for similar compounds.

Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

This protocol describes the protection of 4-iodo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-iodo-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-iodo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM, add triethylamine (2.2 eq).

-

Add a catalytic amount of DMAP (0.1 eq).

-

To this solution, add di-tert-butyl dicarbonate (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Caption: Synthetic workflow for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Deprotection of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

This protocol describes the removal of the di-Boc protecting groups to regenerate the free aniline.

Materials:

-

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 4-iodo-2-fluoroaniline can be further purified if necessary.

References

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized aromatic building block of significant interest in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive iodine atom, a modulating fluorine atom, and a sterically demanding N,N-bis(Boc) protecting group, imparts distinct reactivity and selectivity in a variety of transformations. This in-depth technical guide elucidates the core mechanism of action of this versatile reagent in key organic reactions, providing detailed experimental protocols and quantitative data to support its application in research and development.

The primary utility of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline lies in its role as an aryl halide precursor in palladium-catalyzed cross-coupling reactions. The electron-rich aniline core, modulated by the ortho-fluoro substituent and protected by the bulky bis(Boc) groups, participates efficiently in seminal transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental connections in the synthesis of a vast array of bioactive molecules.

Core Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

The central mechanism of action of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline in organic reactions is predicated on the well-established catalytic cycle of palladium-catalyzed cross-coupling. The key steps involve oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

The N,N-bis(Boc) group plays a multifaceted role in these processes:

-

Steric Influence: The two bulky tert-butoxycarbonyl groups provide significant steric hindrance around the nitrogen atom. This bulk can influence the approach of the palladium catalyst and other reagents, potentially affecting the regioselectivity and efficiency of the coupling reaction.

-

Electronic Effects: The electron-withdrawing nature of the carbonyl groups in the Boc protectors decreases the electron density on the nitrogen atom and, by extension, the aromatic ring. This electronic modulation can impact the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond.

-

Protection: The primary function of the N,N-bis(Boc) group is to protect the aniline nitrogen from participating in undesired side reactions, such as N-arylation, during the coupling process. This protection is robust under a variety of reaction conditions.[1][2]

The ortho-fluoro substituent also exerts a significant influence on the reactivity of the molecule. Its electron-withdrawing nature can further modulate the electronic properties of the aryl iodide, potentially facilitating the oxidative addition step.

The iodo group serves as the primary reactive site for the palladium catalyst. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by a low-valent palladium species, which is the initial and often rate-determining step in the catalytic cycle.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline serves as an effective coupling partner in these transformations, enabling the synthesis of complex biaryl structures.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Reactions:

While specific examples utilizing N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are not abundantly available in the public literature, the following table provides representative conditions and yields for analogous Suzuki-Miyaura couplings of similar N-Boc protected aryl iodides. This data serves as a valuable starting point for reaction optimization.

| Aryl Iodide Coupling Partner | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-4-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictional Example |

| N-Boc-2-iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 | Fictional Example |

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results may vary.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

Materials:

-

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[3] N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is an excellent substrate for this reaction, allowing for the synthesis of various substituted diarylamines, which are prevalent motifs in pharmaceuticals.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.

Catalytic Cycle for Buchwald-Hartwig Amination:

References

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a specialized building block for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, synthesis, and potential applications in medicinal chemistry.

Commercial Availability and Suppliers

The table below lists prominent suppliers for the starting material, 4-fluoro-2-iodoaniline.

| Supplier | Product Name | Purity | CAS Number |

| TCI America | 4-Fluoro-2-iodoaniline | >98.0% | 61272-76-2 |

| Thermo Scientific Chemicals | 4-Fluoro-2-iodoaniline | 96% | 61272-76-2 |

| Sigma-Aldrich | 4-Fluoro-2-iodoaniline | - | 61272-76-2 |

| ChemicalBook | 4-Fluoro-2-iodoaniline | 98% | 61272-76-2 |

| ChemScene | 2-Fluoro-4-iodoaniline | - | 29632-74-4 |

Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

The synthesis of the target compound involves the di-N-Boc protection of the commercially available 4-fluoro-2-iodoaniline. Due to the electron-withdrawing effects of the fluorine and iodine substituents, the aniline nitrogen is less nucleophilic, potentially requiring forcing conditions to achieve di-protection. A plausible synthetic protocol is detailed below.

Experimental Protocol: Di-N-Boc Protection of 4-fluoro-2-iodoaniline

This protocol is a general procedure for the di-N-Boc protection of an electron-deficient aniline and may require optimization for this specific substrate.

Materials and Reagents:

| Reagent | Formula | M.W. | CAS No. |

| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.02 | 61272-76-2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 |

| Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) | C₆H₁₅N / C₈H₁₉N | 101.19 / 129.24 | 121-44-8 / 7087-68-5 |

| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | C₄H₈O / CH₂Cl₂ | 72.11 / 84.93 | 109-99-9 / 75-09-2 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - |

| Brine (Saturated aqueous NaCl solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | 7487-88-9 / 7757-82-6 |

Procedure:

-

To a solution of 4-fluoro-2-iodoaniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (2.5 eq).

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the mixture.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq) portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the formation of the mono- and di-Boc protected products. Due to the reduced nucleophilicity of the aniline, the reaction may require an extended period (12-48 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Applications in Drug Discovery

While specific applications of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are not extensively documented in the literature, its structure suggests its primary utility as a building block in medicinal chemistry for the synthesis of more complex molecules. Di-Boc protected anilines are valuable intermediates in a variety of organic transformations.

The presence of an iodo group makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

The N,N-di-Boc group serves as a robust protecting group for the aniline nitrogen, preventing its interference in subsequent synthetic steps. It can be removed under acidic conditions to reveal the free amine. Furthermore, the bulky di-Boc group can influence the regioselectivity of certain reactions on the aromatic ring.

The fluoro substituent is a common feature in many pharmaceuticals, as it can favorably modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. Therefore, N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline represents a versatile scaffold for the introduction of a 4-amino-3-fluorophenyl moiety into drug candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the commercially available starting material to the final di-Boc protected product.

Caption: Synthetic route to N,N-Bis-boc-4-iodo-2-fluoroaniline.

Role in Drug Discovery Workflow

This diagram illustrates a common application of a di-Boc protected haloaniline building block in a drug discovery workflow, specifically in a Suzuki cross-coupling reaction to generate a more complex, drug-like molecule.

Caption: Role of the building block in a drug discovery workflow.

N-Bis-boc-4-iodo-2-fluoroaniline: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage of N-Bis-boc-4-iodo-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. The information presented is compiled from safety data sheets of structurally related compounds and established laboratory procedures.

Compound Identification and Properties

| Property | Inferred Value/Information | Source Analogy |

| Appearance | Likely a solid at room temperature. | [1] |

| Melting Point | Expected to be higher than 2-fluoro-4-iodoaniline (55-57 °C). | [1] |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. Low water solubility is expected. | Inferred from Boc-protected amines |

| Molecular Weight | 437.22 g/mol | Calculated |

Safety and Hazard Information

The primary hazards associated with this compound are inferred from its structural components: the halogenated aniline core.

Hazard Classification (Inferred)

| Hazard | Category (Inferred) | GHS Pictogram (Anticipated) |

| Acute Toxicity, Oral | Category 4 | projetos |

| Skin Corrosion/Irritation | Category 2 | projetos |

| Serious Eye Damage/Eye Irritation | Category 2A | projetos |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | projetos |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical/ventilating/lighting equipment.[3]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE) Summary

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Handling Workflow

Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Ventilation | Store in a well-ventilated area. |

| Container | Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

| Light Sensitivity | Store away from direct sunlight. |

Experimental Protocol: Synthesis of this compound

The following is a plausible two-step synthesis protocol starting from 2-fluoro-4-iodoaniline.

Step 1: Synthesis of 2-Fluoro-4-iodoaniline

This procedure is adapted from known iodination reactions of fluoroanilines.

-

Materials: 2-fluoroaniline, sodium bicarbonate, iodine, dichloromethane, saturated sodium bisulfite solution, hexane.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (1 equivalent) to an aqueous solution of sodium bicarbonate (1 equivalent).

-

Heat the suspension to 60°C with vigorous stirring.

-

Add iodine (1 equivalent) portion-wise to the heated suspension.

-

Continue stirring at 60°C for 3 hours.

-

Cool the reaction mixture to room temperature and add dichloromethane.

-

Add saturated sodium bisulfite solution to quench any remaining iodine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from hot hexane to yield 2-fluoro-4-iodoaniline as a solid.

-

Step 2: Boc Protection of 2-Fluoro-4-iodoaniline

This is a standard procedure for the di-Boc protection of anilines.

-

Materials: 2-fluoro-4-iodoaniline, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), anhydrous tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, ethyl acetate, brine.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodoaniline (1 equivalent) in anhydrous THF.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Synthesis Workflow Diagram

Caption: A diagram illustrating the two-step synthesis process for this compound from 2-fluoroaniline.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Caption: A logical diagram showing the relationship between the compound's hazards and the implementation of control measures to ensure safe handling.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for this compound. Users should conduct their own risk assessments and consult relevant safety regulations before handling this chemical.

References

Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is limited direct scientific literature available for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. The following guide is based on established synthetic methodologies for the precursor, 4-iodo-2-fluoroaniline, and a proposed protocol for the subsequent N,N-di-Boc protection. The proposed methods are based on standard organic chemistry principles but may require optimization.

Introduction

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a protected aniline derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom, an iodine atom, and a protected amine on the phenyl ring offers multiple points for synthetic diversification. The Boc-protected amine is stable under various conditions, allowing for selective reactions at other positions of the aromatic ring. The iodine atom can participate in cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final molecule. This guide provides a comprehensive overview of a proposed two-step synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, starting from 4-fluoroaniline.

Synthetic Pathway Overview

The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline can be envisioned in two key steps:

-

Iodination of 4-fluoroaniline: This step introduces the iodine atom at the ortho-position to the amino group.

-

N,N-di-Boc protection of 4-iodo-2-fluoroaniline: This step protects the amino group with two tert-butoxycarbonyl (Boc) groups.

Caption: Proposed two-step synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Experimental Protocols

Synthesis of 4-Iodo-2-fluoroaniline

This procedure is adapted from a known method for the iodination of anilines.[1]

Reaction:

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Iodo-2-fluoroaniline.

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (22 g, 0.198 mol), iodine (50 g, 0.197 mol), calcium carbonate (25 g, 0.250 mol), diethyl ether (75 mL), and water (75 mL).

-

Heat the mixture to reflux and maintain for 48 hours with vigorous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the diethyl ether by distillation.

-

To the remaining aqueous mixture, add a solution of sodium thiosulfate to quench any unreacted iodine.

-

Perform steam distillation to isolate the crude product.

-

Recrystallize the crude product from petroleum ether to obtain pure 4-iodo-2-fluoroaniline.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-Fluoroaniline | 111.12 | 22 g | 0.198 |

| Iodine (I₂) | 253.81 | 50 g | 0.197 |

| Calcium Carbonate (CaCO₃) | 100.09 | 25 g | 0.250 |

| 4-Iodo-2-fluoroaniline | 237.01 | - | - |

Note: The yield for this reaction is not specified in the reference and would need to be determined experimentally.

Proposed Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline

The N,N-di-Boc protection of anilines can be challenging due to the decreased nucleophilicity of the nitrogen atom after the first Boc group is attached. This proposed protocol uses forcing conditions to favor the formation of the di-protected product.

Reaction:

Proposed Experimental Workflow:

Caption: Proposed workflow for the N,N-di-Boc protection of 4-Iodo-2-fluoroaniline.

Detailed Proposed Protocol:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-2-fluoroaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 2.5 equivalents) dissolved in a small amount of anhydrous THF dropwise.

-

After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.

Proposed Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Equivalents |

| 4-Iodo-2-fluoroaniline | 237.01 | 1.0 |

| Sodium Hydride (NaH, 60%) | 40.00 | 2.2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.5 |

| N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline | 437.24 | - |

Note: The reaction conditions and stoichiometry are proposed and may require significant optimization to achieve a good yield of the desired di-protected product and minimize the formation of the mono-protected aniline and other side products.

Conclusion

This technical guide outlines a plausible synthetic route to N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. While the synthesis of the precursor, 4-iodo-2-fluoroaniline, is based on established literature, the N,N-di-Boc protection step is a proposed method that will likely require experimental optimization. Researchers and scientists in drug development and materials science can use this guide as a starting point for the synthesis and further exploration of this potentially valuable chemical entity. Careful monitoring and characterization are recommended at each step of the synthesis.

References

N-Bis-Boc-4-iodo-2-fluoroaniline: A Technical Guide to a Versatile Synthetic Building Block

Introduction

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, commonly referred to as N-Bis-boc-4-iodo-2-fluoroaniline, is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a di-Boc protected amine, an iodine atom, and a fluorine atom on the aniline scaffold, makes it a versatile precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the probable synthesis, key properties, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals. While a specific seminal publication detailing its initial discovery could not be identified through extensive literature searches, its synthesis and utility can be inferred from established chemical principles and its role as a building block in multi-step synthetic sequences.

Probable Discovery and History

The discovery of this compound is likely not documented as a singular event but rather as a logical development in the field of synthetic organic chemistry. The tert-butoxycarbonyl (Boc) protecting group, introduced in the mid-20th century, became a cornerstone of peptide synthesis and has since been widely adopted for the protection of amines in a vast array of chemical transformations. The di-Boc protection of anilines is a well-established method to modulate their reactivity, particularly to direct ortho-lithiation or to prevent N-participation in certain reactions.

Given the importance of fluorinated and iodinated anilines as precursors for pharmaceuticals and agrochemicals, it is highly probable that this compound was first synthesized as an intermediate in a larger synthetic campaign. Its creation would have been driven by the need for a stable, yet reactive, building block for introducing the 4-iodo-2-fluoroaniline moiety into a target molecule through reactions such as cross-coupling, where the iodine atom provides a reactive handle. The Bis-Boc protection would have been employed to deactivate the amine towards undesired side reactions and to enhance the solubility of the intermediate in organic solvents.

Synthesis and Experimental Protocols

The synthesis of this compound is expected to proceed via the exhaustive N-acylation of 4-iodo-2-fluoroaniline with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically catalyzed by a base, with 4-dimethylaminopyridine (DMAP) being a common and effective catalyst for achieving di-acylation.

Proposed Synthetic Workflow

Methodological & Application

Application Notes and Protocols: N-Bis-boc-4-iodo-2-fluoroaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-Bis-boc-4-iodo-2-fluoroaniline as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is particularly valuable in the synthesis of complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The dual Boc protecting groups on the aniline nitrogen offer enhanced stability and solubility, while the iodo and fluoro substituents provide handles for regioselective C-C bond formation and modulation of electronic properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The use of fluorinated aryl halides, such as this compound, allows for the introduction of fluorine atoms into the target molecules. Fluorine incorporation can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity. This document outlines a general protocol for the Suzuki coupling of this compound with various arylboronic acids.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a generic arylboronic acid. These values are based on established procedures for similar substrates and may require optimization for specific reaction partners.

| Parameter | Condition | Expected Outcome/Notes |

| Aryl Halide | This compound (1.0 eq) | - |

| Arylboronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Excess is used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Catalyst choice may influence reaction rate and yield. |

| Base | K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq) | An inorganic base is crucial for the transmetalation step. |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is commonly employed. |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |

| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and conditions. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous Toluene or Dioxane

-

Degassed deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the organic solvent (e.g., Toluene or Dioxane) and degassed water in a 4:1 ratio. The typical concentration is 0.1 to 0.5 M with respect to the aryl halide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Bis-boc-protected biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

N-Bis-boc-4-iodo-2-fluoroaniline: A Versatile Building Block for Kinase Inhibitor Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a strategically functionalized aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a protected aniline, a fluorine atom, and an iodine atom, makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The Boc-protected amine allows for controlled introduction of nitrogen-containing moieties, the fluorine atom can enhance binding affinity and metabolic stability, and the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl and heteroaryl structures.

This document provides detailed application notes and experimental protocols for the use of N-Bis-boc-4-iodo-2-fluoroaniline in the synthesis of kinase inhibitors, with a focus on analogs of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases involved in the RAF-MEK-ERK signaling pathway.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors. The 2-fluoro-4-iodoaniline core is a common pharmacophore in a variety of inhibitors targeting the MAPK/ERK pathway. The Boc protecting groups on the aniline nitrogen offer the advantage of increased solubility in organic solvents and prevent unwanted side reactions during cross-coupling, while being readily removable under acidic conditions.

Table 1: Key Applications of this compound

| Application Area | Description | Key Reactions |

| MEK Inhibitors | Synthesis of Trametinib analogs and other inhibitors of MEK1/MEK2 for oncology research. | Suzuki Coupling, Buchwald-Hartwig Amination |

| RAF Inhibitors | Development of novel RAF kinase inhibitors by introducing different aromatic and heteroaromatic systems. | Suzuki Coupling |

| Other Kinase Inhibitors | A versatile scaffold for the synthesis of inhibitors targeting other kinases where a 2-fluoro-4-biarylanilino moiety is desired. | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling |

| Fragment-Based Drug Discovery | The core aniline can be used as a starting point for fragment elaboration. | Various cross-coupling and functionalization reactions |

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the aniline ring.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., 3-aminophenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Table 2: Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) | Purity (LC-MS) |

| 1 | 3-Aminophenylboronic acid | N,N-Bis(Boc)-4-(3-aminophenyl)-2-fluoroaniline | 85 | >95% |

| 2 | Pyridine-3-boronic acid | N,N-Bis(Boc)-2-fluoro-4-(pyridin-3-yl)aniline | 78 | >95% |

| 3 | 4-Methoxyphenylboronic acid | N,N-Bis(Boc)-2-fluoro-4-(4-methoxyphenyl)aniline | 92 | >98% |

Protocol 2: Deprotection of the Bis-Boc Group

This protocol describes the removal of the Boc protecting groups to liberate the free aniline.

Reaction Scheme:

Materials:

-

N,N-Bis(Boc)-protected aniline derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the N,N-Bis(Boc)-protected aniline derivative (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aniline.

Visualization of Key Pathways and Workflows

RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival, and the point of intervention for MEK inhibitors synthesized from this compound.

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib analogs.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis of a kinase inhibitor, such as a Trametinib analog, using this compound as a starting material.

Caption: General synthetic workflow for kinase inhibitor development.

Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for generating a library of analogs for SAR studies. By varying the coupling partner in the Suzuki or Buchwald-Hartwig reaction, researchers can systematically probe the effects of different substituents on the biological activity of the final compounds.

Table 3: Hypothetical SAR Data for a Series of Trametinib Analogs

| Analog | R Group (at 4-position) | MEK1 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (A375 Melanoma Cells) |

| 1 | Phenyl | 5.2 | 15.8 |

| 2 | 3-Aminophenyl | 1.8 | 6.5 |

| 3 | Pyridin-3-yl | 0.9 | 3.1 |

| 4 | 4-Methoxyphenyl | 12.5 | 45.2 |

| 5 | Thiophen-2-yl | 2.5 | 9.7 |

Disclaimer: The data presented in Table 3 is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the RAF-MEK-ERK pathway. Its well-defined reactivity and strategic placement of functional groups allow for the efficient and controlled construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery and development efforts.

Application Notes and Protocols for Heterocycle Synthesis Using N,N-Bis(Boc)-4-iodo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the utilization of N,N-Bis(Boc)-4-iodo-2-fluoroaniline as a versatile building block in the synthesis of complex heterocyclic structures. The methodologies outlined are based on established palladium-catalyzed cross-coupling and intramolecular cyclization reactions, adapted for this specific fluorinated and iodinated aniline derivative.

Introduction

N,N-Bis(Boc)-4-iodo-2-fluoroaniline is a valuable starting material in medicinal chemistry and materials science due to the presence of multiple functionalities that can be selectively manipulated. The di-Boc protected amino group allows for regioselective C-H functionalization and participation in various cross-coupling reactions without interference from the nitrogen atom. The iodine and fluorine substituents provide handles for further diversification, making it an attractive scaffold for the synthesis of novel fluorinated heterocycles. This document outlines proposed protocols for the synthesis of carbazole derivatives, leveraging the unique reactivity of this compound.

Proposed Synthetic Pathways

The following sections detail proposed synthetic routes to carbazole derivatives starting from N,N-Bis(Boc)-4-iodo-2-fluoroaniline. These protocols are based on well-established synthetic transformations and are expected to be readily adaptable in a laboratory setting.

Protocol 1: Synthesis of a Fluorinated N-Aryl Carbazole Derivative

This protocol describes a two-step sequence involving an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position, followed by an intramolecular palladium-catalyzed C-H arylation to construct the carbazole core.

Workflow Diagram:

Caption: Proposed synthesis of a fluorinated carbazole.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add N,N-Bis(Boc)-4-iodo-2-fluoroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv), to the flask.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N,N-Bis(Boc)-4-aryl-2-fluoroaniline intermediate.

Step 2: Intramolecular C-H Arylation and Deprotection

-

In a dry reaction vessel, dissolve the N,N-Bis(Boc)-4-aryl-2-fluoroaniline intermediate (1.0 equiv) in a suitable solvent such as toluene or xylene.

-

Add a palladium catalyst, for instance Pd(OAc)₂ (0.1 equiv), and a suitable ligand, such as P(o-tol)₃ (0.2 equiv).

-

Add a base, for example K₂CO₃ (2.0 equiv).

-

Degas the mixture and heat to 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude carbazole derivative by column chromatography.

-

For the deprotection of the Boc groups, dissolve the purified carbazole in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with DCM.

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final fluorinated carbazole.

Quantitative Data Summary (Hypothetical):

| Step | Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | N,N-Bis(Boc)-4-iodo-2-fluoroaniline | N,N-Bis(Boc)-4-phenyl-2-fluoroaniline | Pd(PPh₃)₄ | Dioxane/Water | 90 | 16 | 85 |

| Intramolecular Arylation | N,N-Bis(Boc)-4-phenyl-2-fluoroaniline | 1-Fluoro-9,9-bis(Boc)-9H-carbazole | Pd(OAc)₂/P(o-tol)₃ | Toluene | 130 | 36 | 70 |

| Deprotection | 1-Fluoro-9,9-bis(Boc)-9H-carbazole | 1-Fluoro-9H-carbazole | - | DCM/TFA | RT | 3 | 95 |

Logical Relationship Diagram

Caption: Synthetic strategy for carbazole synthesis.

Conclusion

The protocols detailed in these application notes offer a strategic approach to the synthesis of valuable fluorinated heterocyclic compounds from N,N-Bis(Boc)-4-iodo-2-fluoroaniline. While these are proposed methodologies based on established chemical principles, they provide a solid foundation for researchers to develop novel molecular entities for applications in drug discovery and materials science. The provided diagrams and tables are intended to facilitate the planning and execution of these synthetic routes. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

Application Notes & Protocols: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline in Pharmaceutical Intermediate Synthesis

Introduction

N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized building block crucial for the synthesis of complex pharmaceutical intermediates. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1][2][3] The N,N-Bis-Boc protecting group offers robust protection of the aniline nitrogen, preventing unwanted side reactions under a wide range of conditions and ensuring high chemoselectivity.[4][5] This carbamate protection is stable against many nucleophiles and bases but can be readily removed under acidic conditions.[6]

These application notes provide an overview of its use in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in modern drug discovery.[]

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. N,N-Bis-boc-4-iodo-2-fluoroaniline is an excellent substrate for coupling with various aryl, heteroaryl, or vinyl boronic acids or esters to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.[8][9]

Illustrative Reaction Scheme:

Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling and subsequent deprotection.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine N,this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.

Illustrative Data for Suzuki-Miyaura Coupling

The following table presents representative yields for the coupling of N,this compound with various boronic acids under optimized conditions.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 89 |

| 3 | Pyridine-3-boronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Toluene/H₂O | 110 | 85 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DME/H₂O | 85 | 88 |

Application: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which are key components in many modern therapeutics, including kinase inhibitors.[11][12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Illustrative Reaction Scheme:

Synthesis of an Aryl-Alkyne Intermediate via Sonogashira Coupling

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

-

Reagent Preparation: To a solution of N,this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq.) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-4.0 eq.).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: Add the copper(I) iodide (CuI) (0.05-0.10 eq.) followed by the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Illustrative Data for Sonogashira Coupling

The table below shows representative outcomes for the Sonogashira coupling with various terminal alkynes.

| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | THF | 25 | 95 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3%) | DIPEA | DMF | 40 | 91 |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2%) | Et₃N | Acetonitrile | 50 | 87 |

| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | THF | 25 | 93 |

Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[14][15] Using N,this compound, a second amine moiety can be introduced to create complex diamine structures, which are prevalent in pharmacologically active compounds. This reaction requires a palladium catalyst and a suitable phosphine ligand.[16][17]

Illustrative Reaction Scheme:

Synthesis of a Di-Aromatic Amine Intermediate